molecular formula C22H32N4O3 B2849626 2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide CAS No. 892267-88-8

2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide

Cat. No. B2849626
CAS RN: 892267-88-8
M. Wt: 400.523
InChI Key: UDCNDFMYRPWAQZ-UHFFFAOYSA-N
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Description

2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide is a chemical compound . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs .


Synthesis Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination, and is a basic building block for making protein degrader libraries .


Molecular Structure Analysis

The molecular formula of this compound is C24H36N4O3 . The average mass is 428.568 Da and the monoisotopic mass is 428.278748 Da .


Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C24H36N4O3 . The average mass is 428.568 Da and the monoisotopic mass is 428.278748 Da .

Scientific Research Applications

1. Antagonistic Properties and Synthesis

  • Synthesis and Antagonistic Properties : A study focused on the synthesis of tritium-labelled BIBN4096, a h-CGRP-antagonist used for migraine treatment, involving selective tritiation of a heterocyclic aromatic fragment, including a precursor of BIBN4096, using solid state catalytic exchange method (Shevchenko et al., 2006).

2. Receptor Affinity and Pharmacological Effects

  • Receptor Affinity and Pharmacological Characteristics : Another research explored the determinants of BIBN4096BS affinity for Calcitonin Gene-Related Peptide and Amylin receptors, finding specific receptor subunits that confer sensitivity to this compound (Hay et al., 2006).
  • Antagonistic Effects in Human Arteries : The noncompetitive antagonism of BIBN4096BS on CGRP‐induced responses in human subcutaneous arteries was investigated, revealing its concentration-dependent antagonistic effect on CGRP-induced responses in these vessels (Sheykhzade et al., 2004).

3. Synthesis and Characterization for Potential Use

  • Synthesis and Evaluation for Antipsychotic Potential : A study focused on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, testing their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their in vivo ability to antagonize certain responses in mice (Norman et al., 1996).
  • Synthesis for Antihypertensive Activity : Research on the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents indicated that certain compounds produced strong hypotension in hypertensive rat models (Takai et al., 1986).

4. Stability Under Stress Conditions

  • Stability Analysis : A study was conducted to analyze the stability of a new pharmaceutical substance containing quinazoline-4(3H)-one under stress conditions, revealing its stability to certain environmental factors but sensitivity to hydrolysis in alkaline environments (Gendugov et al., 2021).

Mechanism of Action

The compound is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Future Directions

The compound is a basic building block for making protein degrader libraries . It has potential applications in the development of Thalidomide based PROTACs .

properties

IUPAC Name

2,4-dioxo-3-pentyl-N-(3-piperidin-1-ylpropyl)-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-2-3-5-15-26-21(28)18-10-9-17(16-19(18)24-22(26)29)20(27)23-11-8-14-25-12-6-4-7-13-25/h9-10,16H,2-8,11-15H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCNDFMYRPWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCC3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide
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2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide
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2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide
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2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide
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2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide
Reactant of Route 6
2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide

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